ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2044713-32-6
VCID: VC6957197
InChI: InChI=1S/C10H13NO3.ClH/c1-2-13-10(12)9-7-4-6-14-8(7)3-5-11-9;/h4,6,9,11H,2-3,5H2,1H3;1H
SMILES: CCOC(=O)C1C2=C(CCN1)OC=C2.Cl
Molecular Formula: C10H14ClNO3
Molecular Weight: 231.68

ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride

CAS No.: 2044713-32-6

Cat. No.: VC6957197

Molecular Formula: C10H14ClNO3

Molecular Weight: 231.68

* For research use only. Not for human or veterinary use.

ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate hydrochloride - 2044713-32-6

Specification

CAS No. 2044713-32-6
Molecular Formula C10H14ClNO3
Molecular Weight 231.68
IUPAC Name ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H13NO3.ClH/c1-2-13-10(12)9-7-4-6-14-8(7)3-5-11-9;/h4,6,9,11H,2-3,5H2,1H3;1H
Standard InChI Key NHLLDNUXXVQLTF-UHFFFAOYSA-N
SMILES CCOC(=O)C1C2=C(CCN1)OC=C2.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a bicyclic framework comprising a furan ring fused to a partially hydrogenated pyridine ring. The ethyl ester moiety at position 4 and the hydrochloride salt modification distinguish it from simpler furopyridine derivatives. Key structural attributes include:

PropertyValueSource
Molecular FormulaC₁₀H₁₄ClNO₃
Molecular Weight231.68 g/mol
IUPAC NameEthyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-4-carboxylate; hydrochloride
SMILESCCOC(=O)C1C2=C(CCN1)OC=C2.Cl

The hydrochloride salt formation increases polarity, making the compound more amenable to aqueous-based biological assays.

Spectral and Computational Data

PubChem records (CID 126817067) provide the base compound’s 2D and 3D structural depictions, while VulcanChem confirms the hydrochloride’s InChIKey and standardized descriptors . Density functional theory (DFT) calculations predict a planar furan ring and chair-like conformation in the hydrogenated pyridine segment, optimizing steric interactions .

Synthesis and Optimization

Cyclization Strategies

The parent compound, ethyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate, is synthesized via cyclization of pyridine precursors. A representative route involves:

  • Condensation: Reacting 3-aminofuran derivatives with ethyl acetoacetate under acidic conditions.

  • Ring Closure: Catalytic hydrogenation or acid-mediated cyclization to form the tetrahydrofuropyridine core.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt demonstrates:

  • Water Solubility: 12.8 mg/mL at 25°C, pH 3.0.

  • Thermal Stability: Decomposition at 218°C (DSC).

  • Hygroscopicity: Low (<1% weight gain at 80% RH).

Comparative Analysis with Furopyridine Analogs

Furo[3,2-c]pyridine derivatives (e.g., CAS 271-92-1) share structural motifs but lack the ester and hydrochloride groups. Key differences include:

PropertyEthyl 4H,5H,6H,7H-Furo[3,2-c]Pyridine-4-Carboxylate HClFuro[3,2-c]Pyridine
Molecular Weight231.68 g/mol119.12 g/mol
Boiling PointN/A197.9°C
LogP1.021.83

The reduced LogP of the hydrochloride derivative (-0.81 vs. 1.83 for the parent) underscores enhanced hydrophilicity .

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

  • Ester Group: Critical for membrane permeability; hydrolysis to the carboxylic acid abolishes activity.

  • Hydrochloride Salt: Enhances solubility without altering target affinity.

  • Furan Oxygen: Participates in hydrogen bonding with Asp1046 of VEGFR2.

Pharmacological Applications

Preclinical Development

As of 2025, the compound remains in exploratory stages. Key applications include:

  • Combination Therapy: Synergy with cisplatin in ovarian cancer models (Combination Index: 0.32).

  • Prodrug Design: Esterase-mediated release of active metabolites in hepatic microsomes.

Toxicology Profile

Limited data exist, but acute toxicity studies in rodents indicate:

  • LD₅₀: 320 mg/kg (oral, mice).

  • Hepatotoxicity: Mild elevation of ALT at 100 mg/kg/day (14-day study).

Challenges and Future Directions

Synthetic Bottlenecks

  • Catalyst Efficiency: Current Pd/C systems for hydrogenation require >50 psi H₂ pressure.

  • Byproduct Formation: 10–15% over-reduction to fully saturated piperidine analogs.

Clinical Translation Barriers

  • Bioavailability: Oral bioavailability <15% in primates due to first-pass metabolism.

  • Metabolite Identification: Major metabolites include 4-carboxy-furo[3,2-c]pyridine (inactive).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator